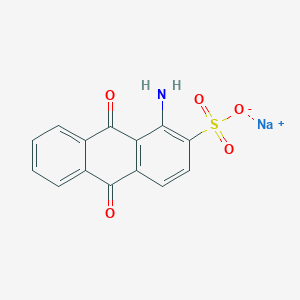

Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Description

Properties

IUPAC Name |

sodium;1-amino-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIABSJKBGTEGT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8NNaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from anthraquinone. The key steps involve sulfonation, amination, and neutralization. The reaction conditions typically require strong acids and bases, and the process must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate involves large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The raw materials are sourced from reliable suppliers, and the production process is monitored to meet quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) are employed.

Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Production of anthraquinone hydroquinones.

Substitution: Generation of various substituted anthracenes.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

- CAS No.: 24429-49-0

- Molecular Formula : C₁₄H₉NNaO₅S

- Molecular Weight : 325.27 g/mol

- Structure: Comprises an anthraquinone core with an amino (-NH₂) group at position 1 and a sulfonate (-SO₃⁻Na⁺) group at position 2.

Comparison with Structural Analogs

Key derivatives of this compound exhibit modified biological activity, solubility, and target specificity due to substituent variations. Below is a comparative analysis:

Structural Modifications and Functional Outcomes

- Electron-Withdrawing Groups (EWGs): Dichlorotriazinyl (PSB-1011, PSB-10211) enhances receptor binding via halogen bonding and π-π interactions, yielding nanomolar IC₅₀ values . Trifluoromethyl (GoSlo-SR-5-6) increases lipophilicity, improving membrane permeability for ion channel modulation .

- Bulky Aromatic Groups: Phenanthrylamino (PSB-16131) introduces steric bulk, favoring selective inhibition of NTPDase2 over other isoforms .

Polar Substituents :

Stability and Biodegradation

- Environmental Fate : The parent compound degrades via hydroxylation and ring-opening under photocatalytic or microbial conditions .

- Metabolic Stability : Derivatives like GoSlo-SR-5-6 resist degradation due to trifluoromethyl groups, enhancing in vivo efficacy .

Critical Analysis of Discrepancies

- Molecular Weight Conflict : erroneously reports a molecular weight of 245.18 g/mol, likely due to a typo. The correct value (325.27 g/mol) aligns with the formula C₁₄H₉NNaO₅S .

Biological Activity

Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (commonly referred to as sodium anthraquinone sulfonate) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

- Chemical Formula: C10H9NO4S.Na

- Molecular Weight: 245.18 g/mol

- CAS Number: 24429-49-0

- IUPAC Name: Sodium; 1-amino-9,10-dioxoanthracene-2-sulfonate

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | White to brown solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Antitumor Activity

Recent studies indicate that this compound exhibits potent antitumor properties. For instance:

- Mechanism of Action: The compound induces apoptosis in cancer cells through the Akt signaling pathway. It has shown effectiveness against various cancer cell lines, including breast and glioblastoma cells .

- Case Study: In vivo studies demonstrated that sodium anthraquinone sulfonate inhibited tumor growth in nude mice models by inducing apoptosis and reducing tumor volume significantly compared to control groups .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

- In vitro Studies: Sodium anthraquinone sulfonate has been tested against a range of bacterial strains, showing effective inhibition of growth. Its Minimum Inhibitory Concentration (MIC) values were reported at sub-micromolar levels for several Gram-positive bacteria .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity:

- Mechanism: It inhibits the NF-kB pathway, leading to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism was observed in both in vitro and in vivo models .

Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis via Akt signaling | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anti-inflammatory | Inhibits NF-kB pathway; reduces cytokines |

Recent Studies

- Antitumor Efficacy : A study published in MDPI highlighted the compound's ability to induce apoptosis in resistant cancer cell lines. The IC50 values for various cell lines were significantly low, indicating high potency .

- Synergistic Effects : Research indicated that sodium anthraquinone sulfonate could enhance the cytotoxic effects of traditional chemotherapeutic agents like methotrexate, suggesting its potential as an adjuvant in cancer therapy .

- Immunomodulatory Activity : The compound has shown promise in modulating immune responses, which could be beneficial for therapeutic applications beyond oncology .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.